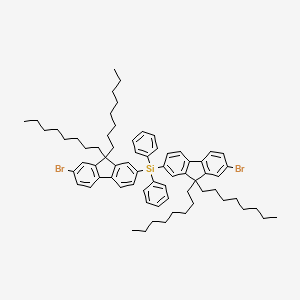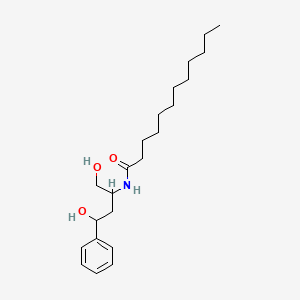
Benzoic acid, 4-formyl-3-sulfo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-formyl-3-sulfo- is an organic compound with the molecular formula C8H6O5S. It is a derivative of benzoic acid, where the benzene ring is substituted with a formyl group at the 4-position and a sulfonic acid group at the 3-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-formyl-3-sulfo- can be achieved through several methods. One common approach involves the sulfonation of 4-formylbenzoic acid. The reaction typically uses concentrated sulfuric acid as the sulfonating agent under controlled temperature conditions. The reaction proceeds as follows:
Sulfonation of 4-Formylbenzoic Acid:
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-formyl-3-sulfo- is typically carried out in large-scale reactors. The process involves the continuous addition of 4-formylbenzoic acid and sulfuric acid, with careful control of reaction temperature and time to ensure high yield and purity of the product. The reaction mixture is then neutralized, and the product is isolated through crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-formyl-3-sulfo- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at 0-5°C.
Major Products Formed
Oxidation: 4-Carboxybenzoic acid, 3-sulfo-.
Reduction: 4-Hydroxymethylbenzoic acid, 3-sulfo-.
Substitution: 4-Formyl-3-nitrobenzoic acid, 3-sulfo-.
Applications De Recherche Scientifique
Benzoic acid, 4-formyl-3-sulfo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-formyl-3-sulfo- involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The sulfonic acid group enhances the compound’s solubility in aqueous environments, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-formyl-3-sulfo- can be compared with other similar compounds, such as:
4-Formylbenzoic Acid: Lacks the sulfonic acid group, making it less soluble in water.
3-Sulfobenzoic Acid: Lacks the formyl group, reducing its reactivity towards nucleophiles.
4-Carboxybenzoic Acid, 3-Sulfo-: Contains a carboxylic acid group instead of a formyl group, altering its chemical properties and reactivity.
The presence of both the formyl and sulfonic acid groups in benzoic acid, 4-formyl-3-sulfo- makes it unique, providing a combination of reactivity and solubility that is advantageous for various applications.
Propriétés
Numéro CAS |
687987-64-0 |
|---|---|
Formule moléculaire |
C8H6O6S |
Poids moléculaire |
230.20 g/mol |
Nom IUPAC |
4-formyl-3-sulfobenzoic acid |
InChI |
InChI=1S/C8H6O6S/c9-4-6-2-1-5(8(10)11)3-7(6)15(12,13)14/h1-4H,(H,10,11)(H,12,13,14) |
Clé InChI |
ZKYPGAGIMYIODA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)




![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)


methyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B12516653.png)
